molecular formula C16H11NO3S B5322021 4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

Cat. No.: B5322021
M. Wt: 297.3 g/mol
InChI Key: SKXWGYNRSKWBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex heterocyclic compound that combines the structural features of thiophene, pyrano, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with quinoline precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the pyranoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or quinoline rings .

Scientific Research Applications

4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its combination of thiophene, pyrano, and quinoline moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-thiophen-3-yl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-13-7-11(9-5-6-21-8-9)14-15(20-13)10-3-1-2-4-12(10)17-16(14)19/h1-6,8,11H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWGYNRSKWBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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